molecular formula C17H11F6N3O B8324474 N-[(2-Trifluoromethyl-1H-indol-5-yl)methyl]-6-(trifluoromethyl)-3-pyridinecarboxamide

N-[(2-Trifluoromethyl-1H-indol-5-yl)methyl]-6-(trifluoromethyl)-3-pyridinecarboxamide

Cat. No. B8324474
M. Wt: 387.28 g/mol
InChI Key: HDNUJELBEOPJHH-UHFFFAOYSA-N
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Patent
US08283365B2

Procedure details

6-(Trifluoromethyl)nicotinic acid (Sigma-Aldrich; 178 mg, 0.934 mmol) was stirred in DCM (10 mL). Oxalyl chloride (0.131 mL, 1.494 mmol) then DMF (2.89 μl, 0.037 mmol) were added and the reaction mixture was left to stir at room temperature for 2 hrs under Argon. The reaction mixture was evaporated to dryness and the resulting residue was dissolved in DCM (10 mL). A solution of [(2-trifluoromethyl-1H-indol-5-yl)methyl]amine (Intermediate 4, 160 mg, 0.747 mmol) in DCM (10 mL) was added followed by triethylamine (0.208 mL, 1.494 mmol). The reaction mixture was left to stir at room temperature for 1 h. The reaction mixture was evaporated to dryness and the resulting residues where purified by MDAP to give the title compound (176 mg);
Quantity
178 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.131 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.89 μL
Type
catalyst
Reaction Step Two
Quantity
160 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.208 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][N:4]=1.C(Cl)(=O)C(Cl)=O.[F:20][C:21]([F:34])([F:33])[C:22]1[NH:23][C:24]2[C:29]([CH:30]=1)=[CH:28][C:27]([CH2:31][NH2:32])=[CH:26][CH:25]=2.C(N(CC)CC)C>C(Cl)Cl.CN(C=O)C>[F:34][C:21]([F:20])([F:33])[C:22]1[NH:23][C:24]2[C:29]([CH:30]=1)=[CH:28][C:27]([CH2:31][NH:32][C:7]([C:6]1[CH:5]=[N:4][C:3]([C:2]([F:1])([F:13])[F:12])=[CH:11][CH:10]=1)=[O:9])=[CH:26][CH:25]=2

Inputs

Step One
Name
Quantity
178 mg
Type
reactant
Smiles
FC(C1=NC=C(C(=O)O)C=C1)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.131 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2.89 μL
Type
catalyst
Smiles
CN(C)C=O
Step Three
Name
Quantity
160 mg
Type
reactant
Smiles
FC(C=1NC2=CC=C(C=C2C1)CN)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1NC2=CC=C(C=C2C1)CN)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0.208 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 hrs under Argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction mixture was left
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in DCM (10 mL)
WAIT
Type
WAIT
Details
The reaction mixture was left
STIRRING
Type
STIRRING
Details
to stir at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the resulting residues where purified by MDAP

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1NC2=CC=C(C=C2C1)CNC(=O)C=1C=NC(=CC1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 176 mg
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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